N-(1,1-dimethylpropyl)isonicotinamide
Description
Properties
IUPAC Name |
N-(2-methylbutan-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-4-11(2,3)13-10(14)9-5-7-12-8-6-9/h5-8H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNJEASJFNUTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biochemical Applications
N-(1,1-dimethylpropyl)isonicotinamide is primarily recognized for its role as a precursor in NAD synthesis. NAD is crucial for various cellular processes, including energy metabolism and DNA repair. The compound facilitates the recycling of NAD through metabolic pathways, which is vital for maintaining cellular health and function.
Table 1: Key Biochemical Functions of NAD
| Function | Description |
|---|---|
| Energy Metabolism | Acts as a coenzyme in redox reactions |
| DNA Repair | Involved in repairing DNA damage |
| Cellular Signaling | Participates in signaling pathways affecting gene expression |
| Aging and Longevity | Associated with longevity through SIRT (sirtuin) activation |
Pharmacological Applications
Research indicates that this compound may serve as an effective agent in treating metabolic disorders. Its ability to increase intracellular NAD levels has implications for conditions such as diabetes, obesity, and neurodegenerative diseases.
Case Studies: Therapeutic Potential
- Diabetes Management : A study demonstrated that compounds enhancing NAD levels could improve insulin sensitivity and glucose metabolism in diabetic models .
- Neurodegenerative Diseases : Research has shown that NAD precursors can mitigate neuronal damage in models of Alzheimer's disease by promoting mitochondrial function and reducing oxidative stress .
- Cancer Therapy : The compound's role in modulating metabolic pathways suggests it could be explored as an adjunct therapy in cancer treatment, particularly by enhancing the efficacy of existing chemotherapeutic agents .
Synthetic Applications
The synthesis of this compound involves various chemical methodologies aimed at producing high yields of the compound efficiently. The development of synthetic routes is crucial for its application in research and therapeutic contexts.
Table 2: Synthetic Routes for this compound
| Methodology | Description |
|---|---|
| Esterification | Reaction of isonicotinic acid with 1,1-dimethylpropylamine |
| Phosphorylation | Utilization of phosphoric acid derivatives for phosphorylation of precursors |
| Protection/Deprotection | Strategies to protect functional groups during synthesis |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness lies in its combination of the isonicotinamide moiety and the 1,1-dimethylpropyl group. Below is a comparison with structurally related compounds:
| Compound Name | Key Structural Features | Biological Activity | Key Differences |
|---|---|---|---|
| N-(1,1-Dimethylpropyl)isonicotinamide | Isonicotinamide + 1,1-dimethylpropyl substituent | Inferred: Potential enzyme inhibition (e.g., xanthine oxidase) | High lipophilicity due to branched alkyl chain |
| N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide | Isonicotinamide + tetrazole-phenyl group | Xanthine oxidase inhibition | Tetrazole group enhances hydrogen bonding |
| Nicotinamide | Basic nicotinic acid amide | Essential for NAD+ synthesis | Lacks alkyl substituents; higher solubility |
| N-Methyl-Nicotinamide | Methylated nicotinamide | Improved metabolic stability | Smaller substituent vs. 1,1-dimethylpropyl |
| N-(3-(1H-Imidazol-1-yl)propyl)-2-(5-methylisoxazol-3-yl)acetamide | Imidazole + isoxazole + acetamide | Moderate cytotoxicity | Heterocyclic groups dominate activity |
Physicochemical and Pharmacokinetic Properties
- Steric Effects : The branched alkyl chain may hinder interactions with flat binding pockets, contrasting with planar tetrazole or isoxazole derivatives .
- Metabolic Stability : Bulky substituents like 1,1-dimethylpropyl often resist oxidative metabolism, suggesting longer half-life than smaller analogs .
Data Tables
Table 1: Structural and Activity Comparison
| Property | This compound | Nicotinamide | N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O (inferred) | C₆H₆N₂O | C₁₃H₁₁N₅O |
| Key Substituent | 1,1-Dimethylpropyl | None | Tetrazole-phenyl |
| Lipophilicity (logP) | ~2.5 (estimated) | -0.3 | ~1.8 |
| Biological Activity | Potential enzyme inhibition | NAD+ synthesis | Xanthine oxidase inhibition |
Table 2: Inferred Pharmacokinetic Properties
| Parameter | This compound | N-Methyl-Nicotinamide | N-(3-(1H-Imidazol-1-yl)propyl)acetamide |
|---|---|---|---|
| Solubility (mg/mL) | Low (~0.1) | Moderate (~5) | Moderate (~3) |
| Metabolic Stability | High | Moderate | Low |
| Plasma Protein Binding | ~90% (estimated) | ~60% | ~75% |
Q & A
Q. What are the established synthetic routes for N-(1,1-dimethylpropyl)isonicotinamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: Synthesis typically involves coupling isonicotinoyl chloride with 1,1-dimethylpropylamine under basic conditions. Reaction parameters such as solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios of reagents must be optimized to minimize side reactions (e.g., hydrolysis of the acyl chloride). Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product in high purity . Analytical validation using -NMR, -NMR, and mass spectrometry is recommended to confirm structural integrity .
Q. How can researchers characterize the physicochemical properties of this compound?
Methodological Answer: Key properties include:
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Solubility : Phase solubility studies in polar (e.g., water, ethanol) and nonpolar solvents (e.g., hexane).
- Lipophilicity : Calculated logP values using software like ACD/Labs or experimental determination via shake-flask methods.
- Crystallinity : X-ray diffraction (XRD) to analyze crystal lattice parameters, supported by single-crystal X-ray data for precise structural elucidation .
Q. What spectroscopic techniques are most effective for verifying the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : -NMR to confirm proton environments (e.g., aromatic protons from the isonicotinamide ring at δ 7.5–8.5 ppm, tert-butyl protons at δ 1.0–1.4 ppm). -NMR to identify carbonyl carbons (~165 ppm) and quaternary carbons in the dimethylpropyl group .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 221.1548 for C).
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and N-H (~3300 cm) bonds .
Advanced Research Questions
Q. How do supramolecular interactions influence the crystal packing of this compound?
Methodological Answer: Crystal engineering principles suggest that intermolecular forces (e.g., hydrogen bonds, π-π stacking) dictate packing motifs. For example:
- The amide group may form hydrogen bonds with adjacent molecules, creating chains or sheets.
- The bulky 1,1-dimethylpropyl group could introduce steric hindrance, favoring specific lattice geometries. Computational tools like Mercury CSD or CrystalExplorer can model these interactions, while experimental validation via XRD (e.g., space group P2/c) provides empirical support .
Q. What strategies can resolve contradictions in reported bioactivity data for isonicotinamide derivatives?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate activity across a broader concentration range to identify non-linear effects.
- Structural Analog Comparison : Test structurally similar compounds (e.g., N-(4-chlorobenzyl)isonicotinamide) to isolate substituent-specific effects .
- Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities for suspected biological targets.
Q. How can computational methods predict the reactivity of this compound in novel synthetic applications?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility or aggregation tendencies.
- Docking Studies : Model interactions with enzymes (e.g., amidases) to guide functionalization strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
